N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

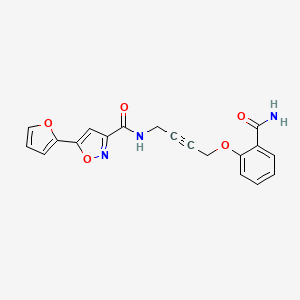

N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a furan-2-yl group at position 5 and a carboxamide moiety at position 2. The compound’s structure includes a but-2-yn-1-yl linker functionalized with a 2-carbamoylphenoxy group.

Properties

IUPAC Name |

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c20-18(23)13-6-1-2-7-15(13)25-10-4-3-9-21-19(24)14-12-17(27-22-14)16-8-5-11-26-16/h1-2,5-8,11-12H,9-10H2,(H2,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIXDZJGDGUNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction.

Attachment of the Carbamoylphenoxy Group: This step involves the reaction of a phenol derivative with a carbamoyl chloride under basic conditions.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium or copper catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the furan and isoxazole rings.

Reduction: Reduced forms of the isoxazole ring.

Substitution: Substituted derivatives at the carbamoyl group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of isoxazole, furan, and carbamoylphenoxy groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Pharmacological and Mechanistic Insights

- mPTP Inhibition Potential: The target compound shares structural similarities with Compound 1 (isoxazole core) and Compound 4 (carboxamide linker). Compound 1 demonstrated mPTP inhibition in isolated mouse liver mitochondria, while Compound 4 enhanced calcium retention capacity (CRC) in HeLa cells, suggesting mitochondrial targeting . The target’s carbamoylphenoxy group may improve mitochondrial membrane interaction, but its butynyl linker could reduce metabolic stability compared to Compound 4’s piperidinylmethyl group.

Antifungal Activity :

LMM11, a 1,3,4-oxadiazole derivative with a furan-2-yl group, showed antifungal activity against Candida species, likely due to sulfamoyl and furan interactions with fungal enzymes . The target compound’s isoxazole ring and furan substitution may confer similar antifungal properties, though its lack of sulfamoyl groups could limit potency compared to LMM11.

Physicochemical and Pharmacokinetic Considerations

- Solubility: The carbamoylphenoxy group in the target compound may enhance aqueous solubility compared to LMM11’s cyclohexyl(ethyl)sulfamoyl moiety.

- Metabolic Stability : The but-2-yn-1-yl linker in the target compound introduces rigidity but may increase susceptibility to oxidative metabolism relative to Compound 1’s trimethoxyphenyl group.

Biological Activity

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C19H15N3O5

- Molecular Weight : 365.3 g/mol

- Key Functional Groups : Furan ring, isoxazole moiety, carbamoylphenoxy group, and a but-2-yn-1-yl linker.

These structural components contribute to its reactivity and potential biological effects.

Preliminary studies suggest that this compound exhibits significant biological activity through various mechanisms:

- Histone Acetyltransferase Inhibition : The compound has been shown to inhibit histone acetyltransferases, which play a crucial role in gene expression regulation. This inhibition can influence epigenetic modifications associated with cancer and other diseases.

- Anticancer Activity : Similar compounds have demonstrated anticancer properties by inducing apoptosis in cancer cell lines. The unique combination of the furan and isoxazole rings may enhance its efficacy against specific tumor types .

- Anti-inflammatory Effects : Research indicates that compounds with similar structures possess anti-inflammatory activities, potentially making this compound useful in treating inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on available research:

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

- Antitumor Activity : A study evaluated the compound's effect on laryngeal carcinoma cell lines (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells, finding significant cytotoxicity at low concentrations, suggesting effective antitumor properties .

- Mechanistic Insights : Research into the compound's mechanism indicated that it may modulate pathways related to inflammation and cancer progression by interacting with specific cellular targets .

- Comparative Analysis : Comparative studies with structurally similar compounds revealed that the unique furan-isoxazole combination in this compound could confer distinct pharmacological benefits not observed in its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.